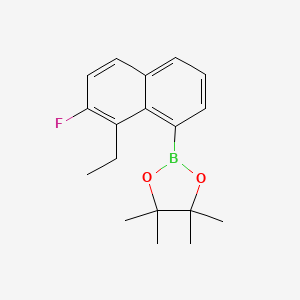
5-Cyclohexylethyl-5-(2-thienyl) hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexylethyl-5-(2-thienyl) hydantoin is a compound with the molecular formula C15H20N2O2S and a molecular weight of 292.4 g/mol It belongs to the class of hydantoins, which are heterocyclic compounds containing an imidazolidine-2,4-dione core structure
Métodos De Preparación
The synthesis of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin can be achieved through several synthetic routes. One common method involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol . This reaction produces hydantoins efficiently and is widely used for the preparation of 5-substituted and 5,5-disubstituted hydantoins.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
5-Cyclohexylethyl-5-(2-thienyl) hydantoin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield corresponding alcohols. Substitution reactions can introduce different functional groups onto the hydantoin ring, leading to a variety of derivatives with potentially different properties and applications.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Cyclohexylethyl-5-(2-thienyl) hydantoin involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, some hydantoin derivatives are known to inhibit voltage-gated sodium channels, which can reduce neuronal excitability and prevent seizures .
The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with various proteins and enzymes, leading to diverse biological effects.
Comparación Con Compuestos Similares
5-Cyclohexylethyl-5-(2-thienyl) hydantoin can be compared with other similar compounds, such as:
5-Phenyl-5-(2-thienyl) hydantoin: This compound has a phenyl group instead of a cyclohexylethyl group, which may result in different chemical and biological properties.
5-Methyl-5-(2-thienyl) hydantoin: The presence of a methyl group can influence the reactivity and biological activity of the compound.
5-(2-Thienyl) hydantoin: This simpler compound lacks the cyclohexylethyl group, making it less bulky and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other hydantoin derivatives.
Propiedades
Número CAS |
64011-58-1 |
|---|---|
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-(2-cyclohexylethyl)-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2S/c18-13-15(17-14(19)16-13,12-7-4-10-20-12)9-8-11-5-2-1-3-6-11/h4,7,10-11H,1-3,5-6,8-9H2,(H2,16,17,18,19) |
Clave InChI |
YXVQHBULBXLMFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC2(C(=O)NC(=O)N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


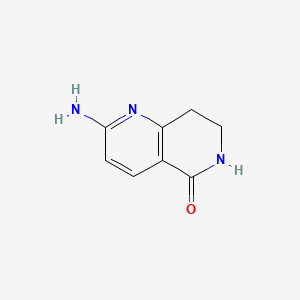

![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
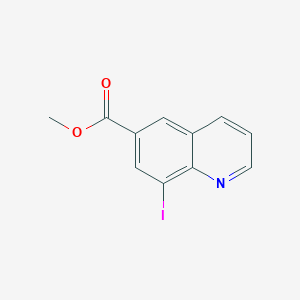
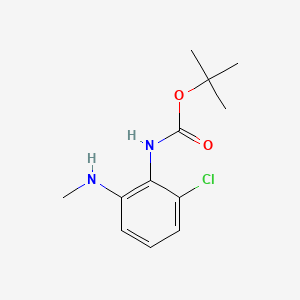
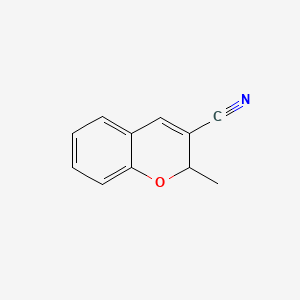

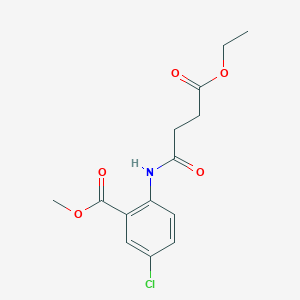
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)


![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
